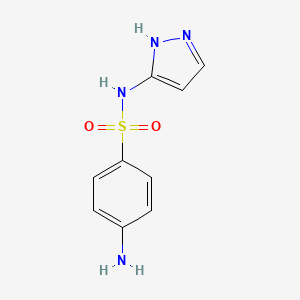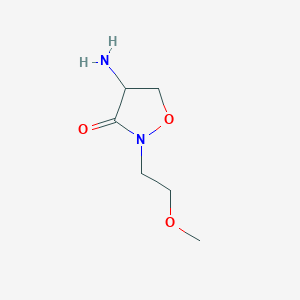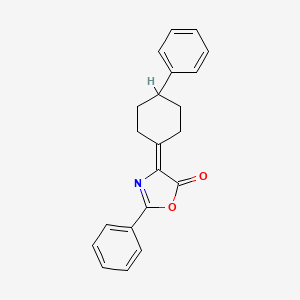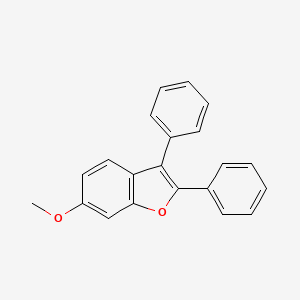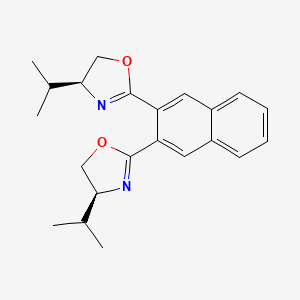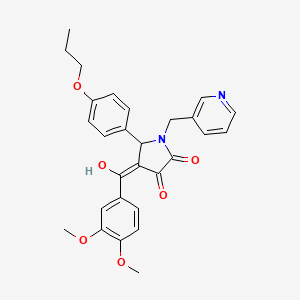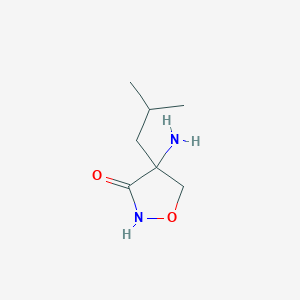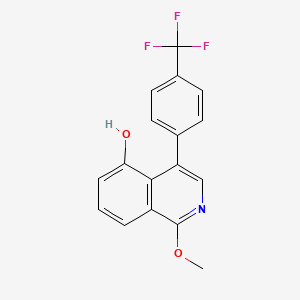
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains an isoquinoline core substituted with a methoxy group and a trifluoromethylphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group reacts with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
化学反应分析
Types of Reactions
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Methoxy-substituted derivatives.
科学研究应用
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the isoquinoline core can interact with various biological pathways.
相似化合物的比较
Similar Compounds
1-Methoxy-4-(4-fluorophenyl)isoquinolin-5-ol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Methoxy-4-(4-chlorophenyl)isoquinolin-5-ol: Contains a chlorine atom instead of a trifluoromethyl group.
1-Methoxy-4-(4-bromophenyl)isoquinolin-5-ol: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s lipophilicity and metabolic stability. These features can significantly influence its reactivity and interactions in various chemical and biological contexts.
属性
CAS 编号 |
656234-02-5 |
|---|---|
分子式 |
C17H12F3NO2 |
分子量 |
319.28 g/mol |
IUPAC 名称 |
1-methoxy-4-[4-(trifluoromethyl)phenyl]isoquinolin-5-ol |
InChI |
InChI=1S/C17H12F3NO2/c1-23-16-12-3-2-4-14(22)15(12)13(9-21-16)10-5-7-11(8-6-10)17(18,19)20/h2-9,22H,1H3 |
InChI 键 |
WKEKAYSUSWLWHH-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


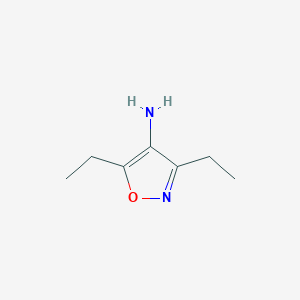
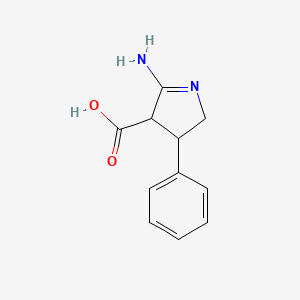
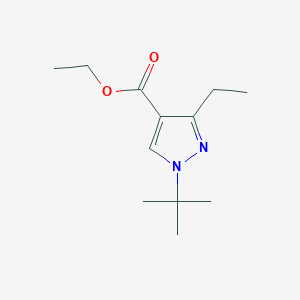
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
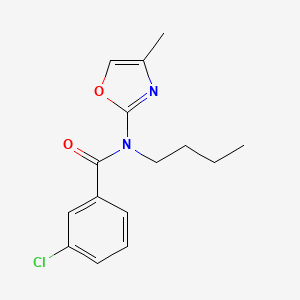
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
